molecular formula C16H11ClO2S2 B1462302 3-{[(2-Chlorophenyl)sulfanyl]methyl}-1-benzothiophene-2-carboxylic acid CAS No. 1096972-22-3

3-{[(2-Chlorophenyl)sulfanyl]methyl}-1-benzothiophene-2-carboxylic acid

Cat. No.: B1462302
CAS No.: 1096972-22-3
M. Wt: 334.8 g/mol
InChI Key: GGGGZWILAXKNOI-UHFFFAOYSA-N
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Description

3-{[(2-Chlorophenyl)sulfanyl]methyl}-1-benzothiophene-2-carboxylic acid is a complex organic compound characterized by its unique molecular structure, which includes a benzothiophene core, a chlorophenyl group, and a carboxylic acid functional group

Properties

IUPAC Name

3-[(2-chlorophenyl)sulfanylmethyl]-1-benzothiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClO2S2/c17-12-6-2-4-8-14(12)20-9-11-10-5-1-3-7-13(10)21-15(11)16(18)19/h1-8H,9H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGGGZWILAXKNOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(S2)C(=O)O)CSC3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-{[(2-Chlorophenyl)sulfanyl]methyl}-1-benzothiophene-2-carboxylic acid typically involves multiple steps, starting with the construction of the benzothiophene core. One common approach is the reaction of 2-chlorobenzene with sulfur to form 2-chlorophenyl sulfide, which is then coupled with a benzothiophene derivative under specific conditions to introduce the sulfanyl group.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using advanced chemical engineering techniques to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) can be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions can yield reduced derivatives of the compound.

  • Substitution: Substitution reactions can lead to the formation of various substituted benzothiophenes.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and materials.

Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug development, particularly for treating infections and certain types of cancer.

Industry: The compound's unique properties make it valuable in the production of advanced materials and chemicals.

Mechanism of Action

The exact mechanism by which 3-{[(2-Chlorophenyl)sulfanyl]methyl}-1-benzothiophene-2-carboxylic acid exerts its effects is still under investigation. it is believed to interact with specific molecular targets and pathways involved in biological processes, such as enzyme inhibition or receptor binding.

Comparison with Similar Compounds

  • 3-{[(2-Chlorophenyl)sulfanyl]methyl}-1-benzofuran-2-carboxylic acid: This compound is structurally similar but contains a benzofuran core instead of benzothiophene.

  • 3-{[(2-Chlorophenyl)sulfanyl]methyl}-1-indole-2-carboxylic acid: This compound features an indole core, differing from the benzothiophene structure.

Uniqueness: 3-{[(2-Chlorophenyl)sulfanyl]methyl}-1-benzothiophene-2-carboxylic acid is unique due to its combination of the benzothiophene core and the chlorophenyl sulfanyl group, which imparts distinct chemical and biological properties compared to similar compounds.

Biological Activity

3-{[(2-Chlorophenyl)sulfanyl]methyl}-1-benzothiophene-2-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound features a benzothiophene core substituted with a chlorophenyl group and a sulfanyl methyl moiety. Its structure can be represented as follows:

C15H12ClS2O2\text{C}_{15}\text{H}_{12}\text{ClS}_2\text{O}_2

This molecular configuration suggests potential interactions with various biological targets, particularly in enzymatic pathways.

Research indicates that compounds similar to this compound exhibit anti-inflammatory , antioxidant , and anticancer properties. The proposed mechanisms include:

  • Inhibition of Enzymes : The compound may inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are significant in neurodegenerative diseases like Alzheimer's.
  • Antioxidative Activity : It may scavenge free radicals, thereby reducing oxidative stress in cells.
  • Modulation of Signaling Pathways : The compound could influence various signaling pathways involved in cell proliferation and apoptosis.

Inhibitory Potential

A study focusing on nitrogen, oxygen, and sulfur-containing compounds noted that derivatives with similar scaffolds displayed varying degrees of AChE and BChE inhibition, suggesting that this compound might also possess such inhibitory effects. For example, compounds with IC50 values ranging from 11.55μM11.55\,\mu M to 77.79μM77.79\,\mu M were noted for their AChE inhibitory activity .

CompoundTarget EnzymeIC50 (μM)
Compound 35AChE11.55
Compound 38AChE74.7
Compound 41BChE82.2

Cytotoxicity Studies

Research has indicated that similar benzothiophene derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown IC50 values as low as 20μM20\,\mu M against breast cancer cells .

Study 1: Anticancer Activity

A recent study evaluated the anticancer properties of a related benzothiophene derivative on human breast cancer cells (MCF-7). The compound demonstrated significant cytotoxicity, leading to increased apoptosis rates compared to control groups.

Study 2: Neuroprotective Effects

Another investigation assessed the neuroprotective effects of compounds with similar structures in models of Alzheimer's disease. The results indicated that these compounds could effectively inhibit AChE activity and reduce amyloid-beta accumulation, a hallmark of Alzheimer's pathology .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-{[(2-Chlorophenyl)sulfanyl]methyl}-1-benzothiophene-2-carboxylic acid
Reactant of Route 2
3-{[(2-Chlorophenyl)sulfanyl]methyl}-1-benzothiophene-2-carboxylic acid

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